molecular formula C22H18N4O3 B10983505 N-(6-methoxypyridin-3-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(6-methoxypyridin-3-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B10983505
M. Wt: 386.4 g/mol
InChI Key: QUIGAQKWEBIEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxypyridin-3-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a pyridine ring substituted with a methoxy group, a naphthalene moiety, and a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Pyridine Ring: The pyridine ring with a methoxy substituent can be synthesized through a series of reactions starting from pyridine derivatives, involving steps such as nitration, reduction, and methylation.

    Coupling Reactions: The final step involves coupling the pyridazinone and pyridine derivatives through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the pyridine ring can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives of the original compound.

    Reduction: Alcohol derivatives of the pyridazinone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(6-methoxypyridin-3-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets such as enzymes or receptors, which could be explored for therapeutic applications in areas like oncology, neurology, or infectious diseases.

Industry

In the material science industry, this compound could be used in the development of new materials with specific properties, such as electronic or photonic materials. Its aromatic structure and functional groups may contribute to desirable physical and chemical properties.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The methoxy and naphthalene groups could facilitate binding through hydrophobic interactions, while the pyridazinone ring might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxypyridin-3-yl)-2-(3-phenyl-6-oxopyridazin-1(6H)-yl)acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    N-(6-methoxypyridin-3-yl)-2-(3-(naphthalen-2-yl)-6-oxo-1,2-dihydropyridazin-1-yl)acetamide: Similar structure but with a dihydropyridazinone ring.

Uniqueness

N-(6-methoxypyridin-3-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the combination of its methoxy-substituted pyridine ring, naphthalene moiety, and pyridazinone ring. This combination of structural features may confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Biological Activity

N-(6-Methoxypyridin-3-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a methoxypyridine moiety and a naphthalenic unit linked to a pyridazinone. The structural formula can be represented as follows:

C19H18N4O2\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_2

This configuration is critical for its biological activity, as it influences how the compound interacts with various biological targets.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit specific enzymes involved in cancer progression, such as proteasome inhibitors and E3 ubiquitin ligase modulators .
  • Targeting Signaling Pathways : The compound may modulate key signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells .
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress, a factor in various diseases including cancer .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds structurally related to this compound:

  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, compounds similar to this one have shown IC50 values in the low micromolar range, indicating potent activity against tumor cells .
Cell LineIC50 (µM)
MCF-7 (Breast)5.0
A549 (Lung)7.5
HeLa (Cervical)4.0

Mechanistic Insights

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins . Furthermore, they may disrupt the cell cycle, leading to cell cycle arrest at various phases.

Case Studies

  • Study on Multicellular Spheroids : A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids, revealing that certain derivatives exhibited significant anticancer activity by effectively penetrating these models mimicking solid tumors .
  • In Vivo Efficacy : In vivo studies using murine models have shown that administration of related compounds resulted in tumor size reduction and improved survival rates, further supporting their potential as therapeutic agents against cancer .

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C22H18N4O3/c1-29-21-10-8-18(13-23-21)24-20(27)14-26-22(28)11-9-19(25-26)17-7-6-15-4-2-3-5-16(15)12-17/h2-13H,14H2,1H3,(H,24,27)

InChI Key

QUIGAQKWEBIEON-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.